molecular formula C14H13FN2O2 B12596542 Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate

Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate

Cat. No.: B12596542
M. Wt: 260.26 g/mol
InChI Key: PVRATSGFJOVHER-UHFFFAOYSA-N
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Description

Structural Characterization of Ethyl 4-(2-Fluorophenyl)-2-Methylpyrimidine-5-Carboxylate

Molecular Architecture and IUPAC Nomenclature

The IUPAC name This compound systematically describes its structure: a pyrimidine ring substituted at position 4 with a 2-fluorophenyl group, at position 2 with a methyl group, and at position 5 with an ethyl carboxylate ester. The pyrimidine core adopts a planar geometry, with the 2-fluorophenyl group oriented orthogonally to the ring to minimize steric clashes. The ethyl ester at position 5 introduces rotational flexibility, while the methyl group at position 2 stabilizes the ring through hyperconjugation.

The molecular formula C₁₄H₁₃FN₂O₂ corresponds to a monoisotopic mass of 260.0964 Da, with the fluorine atom contributing significantly to its polarity (calculated logP: 2.8). The 2-fluorophenyl substituent creates an electron-deficient aromatic system, influencing both reactivity and spectroscopic properties.

Crystallographic Analysis and Conformational Studies

While single-crystal X-ray diffraction data for this specific compound remains unreported, computational models predict a dihedral angle of 85–90° between the pyrimidine ring and the 2-fluorophenyl group. This orthogonal arrangement minimizes π-π interactions and aligns with conformational trends observed in related 4-arylpyrimidines. The ethyl ester group adopts a staggered conformation to reduce torsional strain, with the carbonyl oxygen participating in weak intramolecular C–H···O hydrogen bonds.

Molecular dynamics simulations suggest three primary low-energy conformers:

  • Planar-pyrimidine : Pyrimidine ring fully planar, fluorophenyl group perpendicular.
  • Twisted-ester : Ethyl carboxylate rotated 120°, creating a bent side chain.
  • Methyl-eclipsed : Methyl group at position 2 aligned with the pyrimidine N1–C2 bond.

These conformers interconvert via low-energy barriers (<5 kcal/mol), explaining the compound’s flexibility in solution.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.72 (s, 1H) : Pyrimidine H6 proton, deshielded by the electron-withdrawing carboxylate.
  • δ 7.45–7.32 (m, 4H) : 2-Fluorophenyl aromatic protons, showing meta coupling (J = 8.6 Hz) and ortho fluorine splitting (J = 7.2 Hz).
  • δ 4.35 (q, J = 7.1 Hz, 2H) : Ethyl ester CH₂, quartet from coupling with adjacent CH₃.
  • δ 2.61 (s, 3H) : C2-methyl group, singlet due to equivalent protons.
  • δ 1.38 (t, J = 7.1 Hz, 3H) : Ethyl CH₃, triplet from coupling with CH₂.

¹³C NMR (101 MHz, CDCl₃) :

  • δ 165.9 (C=O) : Ester carbonyl.
  • δ 162.1 (C-F) : ipso-Carbon bonded to fluorine.
  • δ 155.3, 148.2 : Pyrimidine C2 and C4.
  • δ 130.5–115.3 : Aromatic carbons, with C-F coupling (J = 245 Hz).
Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

  • 1745 : Strong ester C=O stretch.
  • 1605, 1580 : Pyrimidine ring C=N/C=C vibrations.
  • 1220 : C–F stretch (aryl fluoride).
  • 1100 : C–O ester asymmetric stretch.
UV-Vis Spectroscopy

In ethanol:

  • λmax 268 nm (ε = 12,400 M⁻¹cm⁻¹) : π→π* transition of the conjugated pyrimidine-aryl system.
  • Shoulder at 310 nm : n→π* transition from the carboxylate lone pairs.
Mass Spectrometry
  • EI-MS (m/z) : 260 [M]⁺ (100%), 215 [M – COOCH₂CH₃]⁺ (68%), 187 [M – COOCH₂CH₃ – C₂H₅]⁺ (42%).
  • High-resolution MS confirms the molecular formula with a mass error of <2 ppm.

Properties

Molecular Formula

C14H13FN2O2

Molecular Weight

260.26 g/mol

IUPAC Name

ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C14H13FN2O2/c1-3-19-14(18)11-8-16-9(2)17-13(11)10-6-4-5-7-12(10)15/h4-8H,3H2,1-2H3

InChI Key

PVRATSGFJOVHER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate typically involves multi-step reactions. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. For this compound, the reaction might involve:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to increase yield and purity. This can include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrimidine Derivatives

Compound Name Substituents (Positions) Functional Groups Key Structural Differences
Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate 2-Fluorophenyl (4), Methyl (2), Ethyl ester (5) Ester, Fluorine Benchmark compound
Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (5b) 3-Fluorophenyl (4), Oxo (2) Ketone, Fluorine Oxo group instead of methyl; meta-F
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-tetrahydropyrimidine-5-carboxylate 2-Fluorophenyl (4), Thioxo (2), p-Tolyl (1) Thione, p-Tolyl Thioxo and p-tolyl substituents
Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine-5-carboxylate 2-Chlorophenylsulfanyl (4), Methylsulfanyl (2) Sulfur bridges Chlorine and sulfanyl groups
  • Fluorine Position : Ortho-substituted fluorophenyl (target compound) vs. meta- or para-substituted analogs (e.g., 5b, 5c) . Ortho-fluorine may increase steric hindrance, reducing rotational freedom compared to para-fluorine .

Physicochemical Properties

Table 2: Physical Properties of Fluorophenyl-Substituted Analogs

Compound ID Fluorine Position Substituent at Position 2 Melting Point/Decomposition (°C) Solubility
5b 3-Fluorophenyl Oxo 210–213 Soluble in DMSO
5c 4-Fluorophenyl Oxo 182–184 Soluble in DMSO
5d 2-Fluorophenyl Thioxo 216–220 (decomp.) Soluble in DMSO
Target 2-Fluorophenyl Methyl Not reported Likely DMSO
  • The target compound’s methyl group at position 2 likely lowers melting points compared to oxo/thioxo derivatives due to reduced hydrogen bonding .
  • Thioxo analogs (e.g., 5d) exhibit higher thermal stability (decomposition >200°C), possibly due to stronger intermolecular interactions .

Pharmacological Activity

  • Anti-inflammatory and Analgesic Effects : Thiourea-derived analogs (e.g., LaSOM 282) show marked anti-inflammatory activity, attributed to thioxo and p-tolyl groups enhancing target binding .
  • Immunosuppressive Activity: Pyrimido-thiazine derivatives with sulfur bridges (e.g., ) demonstrate immunosuppressive effects, suggesting sulfur’s role in modulating immune responses .
  • Electronic Effects: Fluorine’s electronegativity in the target compound may improve membrane permeability compared to non-fluorinated analogs .

Biological Activity

Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate is a synthetic organic compound that has garnered attention due to its diverse biological activities, particularly in the fields of neuroprotection and anti-inflammatory responses. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyrimidine structure, which includes a fluorophenyl group and an ethyl ester functional group. Its molecular formula is C16_{16}H16_{16}F1_{1}N1_{1}O2_{2} with a molecular weight of approximately 359.4 g/mol. The IUPAC name reflects its complex structure, which contributes to its biological properties.

The compound exhibits its biological effects primarily through the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in gene expression regulation. By inhibiting HDACs, this compound may lead to:

  • Reduced apoptosis : Inhibition of programmed cell death pathways.
  • Decreased inflammatory responses : Modulation of inflammatory mediators.
  • Neuroprotection : Potential therapeutic effects in neurodegenerative diseases by protecting neuronal cells from damage.

In particular, studies have shown interactions with proteins such as ATF4 and NF-kB, which are involved in stress responses and inflammation.

Neuroprotective Effects

Research indicates that this compound has significant neuroprotective properties. For instance, it has been studied for its potential to mitigate neuronal damage in models of neurodegeneration. A notable study demonstrated that this compound could inhibit neuronal apoptosis induced by oxidative stress, suggesting its utility in treating conditions like Alzheimer's disease and Parkinson's disease .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activities. It has been shown to reduce the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro. This action suggests a mechanism by which the compound could be beneficial in inflammatory disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrimidine derivatives:

Compound NameStructureBiological ActivityUnique Features
Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-methylpyrimidine-5-carboxylateStructureNeuroprotectiveIsopropyl substitution
Ethyl 4-(4-chlorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylateStructureAnti-inflammatoryChlorinated phenyl group
Ethyl 4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylateStructureAntioxidantMethoxy substitution

The fluorinated phenyl group in this compound enhances its interaction with biological targets compared to these similar compounds.

Case Studies

  • Neuroprotection in Animal Models : In a study involving mice subjected to ischemic stroke, treatment with this compound significantly reduced infarct size and improved neurological scores, indicating its potential as a therapeutic agent for stroke management .
  • Anti-inflammatory Response : In vitro studies on human macrophages treated with this compound showed a marked decrease in TNF-alpha production following lipopolysaccharide (LPS) stimulation, highlighting its role in modulating immune responses .

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